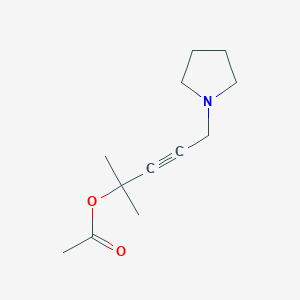![molecular formula C21H23N5O2 B5604668 (3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)
(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the chemical structure of interest often involves condensation reactions, Michael addition, and the use of specific catalysts to achieve the desired configuration. For instance, a series of compounds with antibacterial activity were synthesized through the condensation of amines and oxadiazoles, demonstrating the potential pharmacophoric structures in the molecules for developing antibacterial drugs (Guo-qiang Hu et al., 2005). Similarly, the reaction of oxadiazole derivatives with diketones under specific conditions can lead to selective products, showcasing the versatility of synthesis methods involving these compounds (N. V. Obruchnikova et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds, such as oxadiazole derivatives, is often determined using techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods reveal the arrangements of atoms within the molecule and their stereochemical relationships. For example, the structural determination of pyrrolidine-2,3-dione derivatives from related compounds has been achieved, illustrating the utility of advanced spectroscopic methods in understanding complex molecular structures (N. Nguyen et al., 2023).
Chemical Reactions and Properties
Compounds containing oxadiazole and pyrrolidine moieties are known for their reactivity and the variety of chemical reactions they can undergo. These reactions are instrumental in synthesizing novel derivatives with potential biological activities. For example, microwave-assisted synthesis in water has been used to produce pyrazolo[3,4-b]pyridine derivatives, showcasing the efficiency of modern synthetic methods (Efraín Polo et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline behavior, are crucial for their practical applications. Studies have shown that the incorporation of specific functional groups can dramatically influence these properties, making them suitable for various applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical entities, stability under different conditions, and the ability to form complexes with metals or other organic compounds, are essential for understanding the utility of these compounds. The formation of complexes with ZnCl2, for example, can enhance the fluorescent properties of the compounds, indicating potential applications in materials science and bioimaging (L. Hiscock et al., 2019).
Propiedades
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c22-18-14-26(13-17(18)15-5-2-1-3-6-15)20(27)8-4-7-19-24-21(25-28-19)16-9-11-23-12-10-16/h1-3,5-6,9-12,17-18H,4,7-8,13-14,22H2/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNQGLFDOLKOC-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(butylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5604596.png)

![phenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5604600.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604614.png)
![(4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid](/img/structure/B5604615.png)
![4-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5604621.png)


![methyl 4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5604652.png)
![2-cyclopropyl-9-(1H-imidazol-2-ylmethyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604654.png)
![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)
